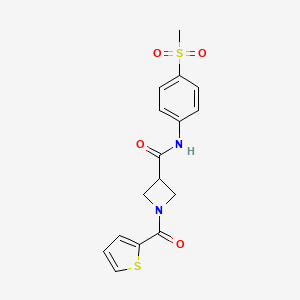
N-(4-(methylsulfonyl)phenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(methylsulfonyl)phenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C16H16N2O4S2 and its molecular weight is 364.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(4-(methylsulfonyl)phenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in oncology. This article reviews its biological activity based on available research findings, including mechanisms of action, efficacy in various cancer models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes an azetidine ring, a thiophene moiety, and a methylsulfonyl phenyl group. Its molecular formula is C13H14N2O3S. The presence of the methylsulfonyl group is significant as it enhances solubility and bioavailability, which are critical for therapeutic efficacy.
The biological activity of this compound primarily involves:
- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis, which is crucial for its anticancer properties.
- Targeting Specific Pathways : The compound has been shown to inhibit key signaling pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway. This inhibition can lead to reduced tumor growth and enhanced sensitivity to other anticancer agents.
In Vitro Studies
Research has demonstrated the effectiveness of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.77 | EGFR inhibition |
| HT-29 (Colon) | 1.13 | Induction of apoptosis |
| MCF-7 (Breast) | 1.32 | Cell cycle arrest |
These results indicate a promising profile for the compound in targeting different types of cancer.
In Vivo Studies
In vivo studies have further validated the anticancer potential of this compound. For instance, animal models treated with this compound exhibited significant tumor regression compared to control groups.
Structure-Activity Relationship (SAR)
The SAR analysis highlights the importance of various functional groups in enhancing biological activity:
- Methylsulfonyl Group : This group improves solubility and may facilitate interactions with biological targets.
- Azetidine Ring : The presence of the azetidine moiety is crucial for maintaining structural integrity and biological activity.
- Thiophene Moiety : This component contributes to the compound's ability to interact with cellular targets effectively.
Case Studies
A recent study focused on the application of this compound in combination therapies. Results indicated that when used alongside established chemotherapeutics, there was a synergistic effect leading to enhanced cytotoxicity against resistant cancer cell lines.
属性
IUPAC Name |
N-(4-methylsulfonylphenyl)-1-(thiophene-2-carbonyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S2/c1-24(21,22)13-6-4-12(5-7-13)17-15(19)11-9-18(10-11)16(20)14-3-2-8-23-14/h2-8,11H,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUARWCYWFTCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














